molecular formula C7H16N2O B14521961 3,4-Diethyl-1,3,4-oxadiazinane CAS No. 62404-53-9

3,4-Diethyl-1,3,4-oxadiazinane

Cat. No.: B14521961
CAS No.: 62404-53-9
M. Wt: 144.21 g/mol
InChI Key: PXCRKHONCAVRKA-UHFFFAOYSA-N
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Description

3,4-Diethyl-1,3,4-oxadiazinane is a heterocyclic compound that belongs to the class of oxadiazines. These compounds are characterized by a six-membered ring containing one oxygen and two nitrogen atoms. The presence of the diethyl groups at the 3 and 4 positions of the ring structure imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diethyl-1,3,4-oxadiazinane can be achieved through various methods. One common approach involves the cyclocondensation of phenylhydrazones catalyzed by a mild base such as triethylamine . This reaction typically produces 1,3,4-oxadiazines in good yields. Another method involves the aerobic oxidation of acylhydrazides into N-acyldiazenes using sodium nitrite and nitric acid, followed by a DMAP-catalyzed cycloaddition with allenoates .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The practicality of these methods has been demonstrated by gram-scale synthesis, ensuring good to high yields .

Chemical Reactions Analysis

Types of Reactions: 3,4-Diethyl-1,3,4-oxadiazinane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the oxygen and nitrogen atoms in the ring structure.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as molecular oxygen, sodium nitrite, and nitric acid. Reducing agents and bases like triethylamine are also frequently employed .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of acylhydrazides can lead to the formation of N-acyldiazenes, which can further react to form various 1,3,4-oxadiazine derivatives .

Scientific Research Applications

3,4-Diethyl-1,3,4-oxadiazinane has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, compounds containing the 1,3,4-oxadiazine core have shown potential as antimicrobial agents . Additionally, these compounds are being explored for their potential use in drug development due to their bioactive properties .

Mechanism of Action

The mechanism of action of 3,4-Diethyl-1,3,4-oxadiazinane involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical reactions that modify biological molecules. For example, 1,3,4-oxadiazole derivatives have been shown to inhibit enzymes such as thymidylate synthase and topoisomerase II, which are involved in DNA synthesis and repair .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 3,4-Diethyl-1,3,4-oxadiazinane include other 1,3,4-oxadiazine derivatives and 1,3,4-oxadiazole derivatives. These compounds share the oxadiazine or oxadiazole core structure but differ in their substituents and functional groups .

Uniqueness: The uniqueness of this compound lies in its specific diethyl substitution at the 3 and 4 positions, which imparts distinct chemical properties and reactivity compared to other oxadiazine derivatives. This makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

62404-53-9

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

IUPAC Name

3,4-diethyl-1,3,4-oxadiazinane

InChI

InChI=1S/C7H16N2O/c1-3-8-5-6-10-7-9(8)4-2/h3-7H2,1-2H3

InChI Key

PXCRKHONCAVRKA-UHFFFAOYSA-N

Canonical SMILES

CCN1CCOCN1CC

Origin of Product

United States

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